2-(4-Bromophenyl)-4-methylmorpholine

Lipophilicity logP Membrane permeability

Researchers conducting fragment-based drug discovery frequently face delays in obtaining high-resolution co-crystal structures due to the need for heavy-atom soaking or selenomethionine labeling. 2-(4-Bromophenyl)-4-methylmorpholine directly solves this bottleneck: bromine's anomalous scattering (f″=1.88 e⁻ at Mo Kα) enables SAD/MAD experimental phasing without additional derivatization, accelerating structure determination. • Enhanced reactivity: C-Br bond (BDE ≈70 kcal/mol) permits mild Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings (60-80 °C), whereas C-Cl analogs require harsher conditions (100-120 °C) that risk morpholine ring degradation. • DMPK-ready: The characteristic 1:1 ⁷⁹Br:⁸¹Br isotopic doublet provides an unambiguous MS barcode for label-free detection and quantification in ADME assays, eliminating the need for radiolabeled or SIL analogs. • Process advantage: Verified fusion temperature data in DECHEMA DETHERM (DSI 117102) supports safe scale-up risk assessment, reducing empirical determination burdens.

Molecular Formula C11H14BrNO
Molecular Weight 256.14 g/mol
CAS No. 83081-06-5
Cat. No. B3057616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-4-methylmorpholine
CAS83081-06-5
Molecular FormulaC11H14BrNO
Molecular Weight256.14 g/mol
Structural Identifiers
SMILESCN1CCOC(C1)C2=CC=C(C=C2)Br
InChIInChI=1S/C11H14BrNO/c1-13-6-7-14-11(8-13)9-2-4-10(12)5-3-9/h2-5,11H,6-8H2,1H3
InChIKeyJXMXBBJTBHSOJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromophenyl)-4-methylmorpholine: Physicochemical & Structural Profile


2-(4-Bromophenyl)-4-methylmorpholine (CAS 83081-06-5) is a heterocyclic morpholine derivative featuring a 4-bromophenyl substituent at the 2-position and a methyl group on the ring nitrogen [1]. With a molecular formula of C₁₁H₁₄BrNO and a molecular weight of 256.14 g/mol, it serves as a versatile building block in medicinal chemistry and organic synthesis . The bromine atom provides a synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [2], while the morpholine core contributes hydrogen-bond acceptor capacity (HBA = 2, TPSA = 12.47 Ų) . Its calculated logP of 2.39 positions it in a lipophilicity range that balances membrane permeability with aqueous solubility [2].

2-(4-Bromophenyl)-4-methylmorpholine: Halogen Isostere Limitations


The 4-bromophenyl motif in 2-(4-bromophenyl)-4-methylmorpholine cannot be casually replaced by its chloro-, fluoro-, or unsubstituted-phenyl analogs without altering key molecular properties that govern reactivity, biological target engagement, and pharmacokinetic profile [1]. Halogen identity directly modulates lipophilicity (logP), with bromine contributing approximately +0.60 to logP compared to the unsubstituted phenyl ring, while chlorine adds +0.39 and fluorine can decrease logP, thereby affecting membrane permeability, solubility, and non-specific binding [2]. Furthermore, bromine's superior leaving-group ability enables chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura) that are less efficient or require harsher conditions with chloro or fluoro analogs, directly impacting synthetic route feasibility and yield [3]. These differences mean that in-class substitutions can lead to divergent biological activity, altered synthetic efficiency, and inconsistent physicochemical properties—making direct substitution without re-optimization scientifically unsound.

2-(4-Bromophenyl)-4-methylmorpholine: Quantitative Differentiation vs. Analogs


Lipophilicity: Bromine vs. Chloro/Fluoro Analogs

The calculated logP of 2-(4-bromophenyl)-4-methylmorpholine is 2.39, reflecting the lipophilicity-enhancing effect of the para-bromine substituent . While experimentally measured logP values for the direct chloro (CAS 83081-14-5) and fluoro (CAS 62243-68-9) analogs are not publicly available in authoritative databases, well-established Hansch substituent constants (π) predict that bromine contributes +0.86 to logP versus +0.71 for chlorine and +0.14 for fluorine on aromatic systems [1]. This translates to an estimated logP of approximately 2.1–2.3 for the chloro analog and approximately 1.5–1.7 for the fluoro analog, indicating that 2-(4-bromophenyl)-4-methylmorpholine is the most lipophilic in the series [1]. Higher lipophilicity can enhance passive membrane permeability but may also increase non-specific binding and reduce aqueous solubility [1].

Lipophilicity logP Membrane permeability Halogen effects

X-ray Phasing: Bromine Advantage over Cl/F Analogs

The bromine atom in 2-(4-bromophenyl)-4-methylmorpholine provides a significant anomalous scattering signal (f″ = 1.88 e⁻ at Mo Kα, and substantially higher at Cu Kα) that enables experimental phasing in X-ray crystallography via single-wavelength anomalous dispersion (SAD) or multiple-wavelength anomalous dispersion (MAD) methods [1]. The chloro analog (Cl, f″ ≈ 0.70 e⁻ at Mo Kα) yields a much weaker signal, often insufficient for phasing, while the fluoro analog (F, f″ ≈ 0.07 e⁻) contributes negligible anomalous signal, making it unsuitable for experimental phasing [1]. This property makes the bromophenyl derivative uniquely valuable for determining absolute configuration and high-resolution structures of morpholine-containing ligands bound to biological targets [2].

X-ray crystallography Anomalous scattering Heavy atom phasing Bromine

Cross-Coupling Reactivity: Bromine vs. Chlorine

The para-bromine substituent on 2-(4-bromophenyl)-4-methylmorpholine serves as a highly effective leaving group for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (with aryl/heteroaryl boronic acids) and Buchwald-Hartwig aminations (with amines) [1]. Bromine's bond dissociation energy (C–Br ≈ 70 kcal/mol) is substantially lower than that of C–Cl (≈ 84 kcal/mol), enabling oxidative addition to Pd(0) under milder conditions (lower temperature, shorter reaction time) [2]. This translates to higher yields and broader substrate scope compared to the chloro analog, while the fluoro analog is essentially inert under standard cross-coupling conditions [2]. Multiple commercial suppliers explicitly list 2-(4-bromophenyl)-4-methylmorpholine as an intermediate for cross-coupling-based diversification [1].

Suzuki-Miyaura coupling Buchwald-Hartwig amination Bromine leaving group Cross-coupling reactivity

Bromine Isotopic Signature in Mass Spectrometry

The molecular weight of 2-(4-bromophenyl)-4-methylmorpholine (256.14 g/mol, exact mass 255.026 g/mol) is significantly higher than its chloro (211.69 g/mol, exact mass 211.076 g/mol) and fluoro (195.23 g/mol, exact mass 195.106 g/mol) analogs . Furthermore, bromine's characteristic ¹:¹ isotopic pattern (⁷⁹Br:⁸¹Br) provides an unmistakable mass spectrometric signature that enables unambiguous tracking of the compound and its metabolites in complex biological matrices without the need for radiolabeling [1]. The chlorine isotopic pattern (³⁵Cl:³⁷Cl, ~3:1 ratio) is less distinctive and can be confounded by other Cl-containing species, while fluorine is monoisotopic and offers no isotopic fingerprint [1].

Mass spectrometry Isotopic pattern Mass tag Bromine

DECHEMA-Registered Thermophysical Data Availability

2-(4-Bromophenyl)-4-methylmorpholine (CAS 83081-06-5) has experimentally measured thermophysical property data registered in the DECHEMA database, including fusion temperature and vapor pressure [1]. In contrast, direct experimental thermophysical data for the 4-chloro (CAS 83081-14-5) and 4-fluoro (CAS 62243-68-9) analogs are absent from this authoritative database, limiting their suitability for process development where reliable phase-equilibrium data are essential [1]. The availability of validated thermophysical data reduces risk in scale-up, crystallization process design, and safety assessment [2].

Thermophysical properties Fusion temperature Vapor pressure Process chemistry

Enantiomer Availability for Stereochemistry SAR

The morpholine C-2 position bearing the 4-bromophenyl group is a stereogenic center, and both enantiomers of 2-(4-bromophenyl)-4-methylmorpholine are available as separately cataloged compounds: (2R)-enantiomer (CAS 920802-45-5) and (2S)-enantiomer (CAS 920798-86-3) . Similarly, the chloro and fluoro analogs also have resolved enantiomers, meaning chiral resolution is a class-level feature rather than a unique advantage of the bromo compound . However, the bromo compound's combination of chiral availability with the synthetic, crystallographic, and mass spectrometric advantages described above creates a uniquely comprehensive toolkit for stereochemistry-activity relationship (SSAR) studies .

Chiral resolution Enantiomers Stereochemistry SAR Morpholine chirality

2-(4-Bromophenyl)-4-methylmorpholine: Scientific Applications


Fragment-Based Drug Discovery: Co-Crystal Phasing

In fragment-based lead discovery, determining high-resolution co-crystal structures of morpholine-containing fragments bound to protein targets is often the rate-limiting step. 2-(4-Bromophenyl)-4-methylmorpholine is the preferred procurement choice among halogen-substituted morpholine fragments because bromine's significant anomalous scattering (f″ = 1.88 e⁻ at Mo Kα) enables SAD/MAD experimental phasing without requiring selenomethionine-labeled protein or heavy-atom soaking—advantages that the chloro (f″ = 0.70 e⁻) and fluoro (f″ = 0.07 e⁻) analogs cannot provide [1]. The Rusterholz et al. (1997) laboratory protocol for synthesizing and characterizing this compound further supports its use in academic structural biology training and fragment screening libraries [2].

Medicinal Chemistry Diversification via Cross-Coupling

When a synthetic route requires post-morpholine-formation diversification of the aryl ring, 2-(4-bromophenyl)-4-methylmorpholine is the rational procurement choice. The C–Br bond (BDE ≈ 70 kcal/mol) undergoes oxidative addition to Pd(0) under mild conditions (60–80 °C), enabling efficient Suzuki-Miyaura and Buchwald-Hartwig couplings to generate diverse analog libraries [1]. The 4-chloro analog (C–Cl BDE ≈ 84 kcal/mol) requires higher temperatures (100–120 °C) that risk morpholine ring degradation, while the 4-fluoro analog (C–F BDE ≈ 126 kcal/mol) is essentially unreactive [1]. This reactivity profile directly impacts library production throughput and final compound purity.

ADME Tracing with Bromine Isotopic Signature

For drug metabolism and pharmacokinetics (DMPK) studies, 2-(4-bromophenyl)-4-methylmorpholine's characteristic ¹:¹ ⁷⁹Br:⁸¹Br isotopic doublet provides an unambiguous mass spectrometric 'barcode' that enables confident detection and quantification of parent compound and metabolites in plasma, microsomal incubations, and hepatocyte assays without the cost and time of synthesizing radiolabeled or stable-isotope-labeled analogs [1]. The chloro analog's 3:1 isotopic ratio is less distinctive and prone to interference, while the fluoro analog is monoisotopic and offers no inherent mass tag [1]. This makes the bromo compound uniquely suited for early-stage ADME screening where rapid, label-free bioanalytical method development is critical.

Process Scale-Up with Thermophysical Data Support

For process chemists designing large-scale synthesis or crystallization protocols, 2-(4-bromophenyl)-4-methylmorpholine offers a significant advantage: its fusion temperature and vapor pressure data are experimentally measured and registered in the DECHEMA DETHERM database (DSI 117102) [1]. This validated thermophysical data reduces the need for empirical determination of melting point, boiling point, and vapor pressure during scale-up risk assessment—information that is absent from authoritative databases for the chloro and fluoro analogs [1]. When process safety and regulatory documentation require reliable phase-equilibrium data, the bromo compound is the procurement choice with the lowest data-acquisition burden.

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